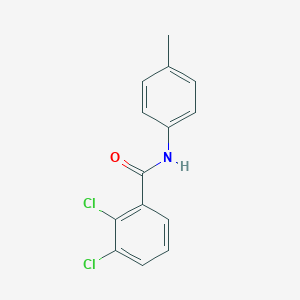

2,3-dichloro-N-(4-methylphenyl)benzamide

Description

Properties

Molecular Formula |

C14H11Cl2NO |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

2,3-dichloro-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-9-5-7-10(8-6-9)17-14(18)11-3-2-4-12(15)13(11)16/h2-8H,1H3,(H,17,18) |

InChI Key |

ZRTJZOOCBKJYQA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Substituents : Two chlorine atoms on the benzoyl ring and a para-methyl group on the anilide ring.

- Molecular Conformation : The antiparallel alignment of the N–H and C=O bonds, common in benzanilides, facilitates hydrogen-bonded chain formation along crystallographic axes .

- Synthesis : Typically prepared via condensation reactions between substituted benzoyl chlorides and aromatic amines, followed by purification via recrystallization .

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The introduction of halogens (Cl, F) and alkyl/aryl groups significantly alters melting points, solubility, and crystallinity.

Observations :

- Chlorine vs. Methoxy : Chlorine’s higher electronegativity increases intermolecular dipole interactions, leading to higher melting points compared to methoxy-substituted analogs (e.g., compound 52 vs. 2,3-dimethoxy derivatives) .

- Symmetry : Para-substituted derivatives (e.g., 4-methylphenyl) exhibit lower melting points than ortho-substituted analogs due to reduced molecular packing efficiency .

Structural and Conformational Differences

Crystallographic studies reveal variations in hydrogen bonding and dihedral angles:

- Hydrogen Bonding : In N-(4-methylphenyl)benzamide, N–H···O chains along the b-axis are common, whereas dichloro-substituted analogs (e.g., N-(2,3-dichlorophenyl)benzamide) show tighter packing due to Cl···Cl interactions .

- Dihedral Angles : The benzoyl and anilide rings in this compound are nearly coplanar (dihedral angle ~2.6°), enhancing conjugation and stability. In contrast, bulkier substituents (e.g., 4-ethylsulfonyl) increase steric hindrance, leading to larger dihedral angles (~33°) .

Mechanistic Insights :

- Methyl vs. Methoxy : Methoxy groups (electron-donating) may reduce bioactivity compared to electron-withdrawing chlorine in receptor-binding contexts .

Preparation Methods

Nucleophilic Acyl Substitution via Benzoyl Chloride Intermediate

The most direct method for synthesizing 2,3-dichloro-N-(4-methylphenyl)benzamide involves reacting 2,3-dichlorobenzoyl chloride with 4-methylaniline (4-methylbenzenamine). This one-step procedure, adapted from analogous syntheses, proceeds via nucleophilic acyl substitution:

Reaction Scheme:

Procedure:

A mixture of 4-methylaniline (3.2 g, 0.03 mol) and 2,3-dichlorobenzoyl chloride (0.03 mol) in anhydrous tetrahydrofuran (THF, 50 mL) is refluxed with triethylamine (6 mL) for 8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding yellow crystals.

Key Parameters:

In Situ Generation of Acyl Chloride from Carboxylic Acid

For laboratories lacking access to 2,3-dichlorobenzoyl chloride, the acyl chloride can be generated in situ from 2,3-dichlorobenzoic acid using thionyl chloride (SOCl₂):

Reaction Scheme:

Procedure:

2,3-Dichlorobenzoic acid (5.0 g, 0.026 mol) is refluxed with excess SOCl₂ (10 mL) for 3 hours. Excess SOCl₂ is removed under vacuum, and the crude acyl chloride is reacted directly with 4-methylaniline as described in Section 1.1.

Optimization Notes:

-

Purity: Residual SOCl₂ must be fully removed to prevent side reactions.

-

Scalability: This method is less suited for industrial use due to SOCl₂’s hazardous nature.

Industrial-Scale Production Techniques

Photochlorination for Acyl Chloride Synthesis

A patent-reviewed method for high-purity 2,3-dichlorobenzoyl chloride involves photochlorination of 2,3-dichlorotoluene:

Reaction Steps:

-

Photochlorination:

Conducted in a UV reactor under controlled chlorine flow.

-

Hydrolysis:

Advantages:

Catalytic Amidation in Flow Reactors

Industrial production employs continuous flow reactors to enhance efficiency:

Setup:

-

Reactor Type: Tubular reactor with immobilized triethylamine catalyst.

-

Conditions: 120°C, 10 bar pressure.

-

Throughput: 1 kg/hr (estimated).

Benefits:

-

Reduced reaction time (2 hours vs. 8 hours in batch).

-

Consistent product quality.

Analytical Characterization and Quality Control

Crystallographic Data

Single-crystal X-ray diffraction of the analogous 2,6-dichloro-N-(4-methylphenyl)benzamide provides structural insights applicable to the 2,3-dichloro isomer:

Crystal System: Monoclinic

Space Group: P2₁/c

Unit Cell Parameters:

| Parameter | Value |

|---|---|

| a (Å) | 11.260 |

| b (Å) | 12.786 |

| c (Å) | 9.670 |

| β (°) | 100.65 |

Hydrogen Bonding: Intermolecular N—H⋯O bonds form chains along the c-axis.

Spectroscopic Validation

FT-IR (KBr, cm⁻¹):

-

N—H stretch: 3280 (amide).

-

C=O stretch: 1665.

-

C—Cl stretches: 750–550.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.82 (d, J = 8.4 Hz, 1H, Ar—H).

-

δ 2.37 (s, 3H, CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Competing esterification if residual moisture is present.

Solution: Strict anhydrous conditions and molecular sieves.

Purification Difficulties

Issue: Co-crystallization of unreacted aniline.

Solution: Gradient recrystallization from ethanol/water mixtures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dichloro-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling 2,3-dichlorobenzoic acid with 4-methylaniline via an acid chloride intermediate. Key steps include:

- Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form 2,3-dichlorobenzoyl chloride.

- Amide bond formation with 4-methylaniline in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Characterization Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbon).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 308.9954 for C₁₄H₁₁Cl₂NO).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

- Supplementary Techniques : Infrared (IR) spectroscopy detects the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended for data refinement?

- Crystallography Protocol :

- Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Collect diffraction data using a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Solve the structure using direct methods in SHELXS and refine with SHELXL (full-matrix least-squares on F²).

- Software :

- WinGX/ORTEP-3 : For graphical representation and thermal ellipsoid plots .

- Olex2 : For integration of SHELX refinements with visualization .

Q. What experimental approaches are used to evaluate the compound's bioactivity, particularly in anticancer research?

- In Vitro Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., renal adenocarcinoma 769-P) with IC₅₀ determination.

- Cell Cycle Analysis : Flow cytometry after propidium iodide staining to detect G1/S arrest (e.g., dose-dependent effects observed in thiazolidinone derivatives) .

- Apoptosis : Annexin V-FITC/PI dual staining to quantify early/late apoptotic cells .

- Mechanistic Studies : Competitive binding assays (e.g., enzyme inhibition constants Kᵢ for target proteins) .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in derivatives of this compound?

- SAR Strategies :

- Substituent Variation : Synthesize analogs with modified halogenation (e.g., 2,4-dichloro vs. 3,5-dichloro) or aryl groups (e.g., 4-ethylphenyl vs. 4-methoxyphenyl).

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial PPTase enzymes) .

- Data Correlation : Compare IC₅₀ values with electronic (Hammett σ) or steric (Taft Eₛ) parameters to identify activity trends .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Analytical Approaches :

- Orthogonal Assays : Validate cytotoxicity using both MTT and resazurin-based assays to rule out false positives.

- Dose-Response Curves : Ensure linearity across multiple concentrations (e.g., 0.1–100 µM) to confirm reproducibility.

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of inter-study variability .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., cardiotonic benzamide derivatives) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.